5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine
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Overview
Description
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a methylthio group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine typically involves the bromination of 2-cyclopropyl-4-(methylthio)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-4-(methylthio)pyrimidine: Similar structure but lacks the bromine atom.
5-Bromo-2-cyclopropylpyrimidine: Similar structure but lacks the methylthio group.
Uniqueness
5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H9BrN2S |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9BrN2S/c1-12-8-6(9)4-10-7(11-8)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
HFYVBDOOHLKUJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1Br)C2CC2 |
Origin of Product |
United States |
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